molecular formula C9H6BrF2NO B1407560 7-Bromo-4-(difluoromethoxy)-1H-indole CAS No. 1707602-49-0

7-Bromo-4-(difluoromethoxy)-1H-indole

Cat. No. B1407560
M. Wt: 262.05 g/mol
InChI Key: HVMASPNWTQBBCY-UHFFFAOYSA-N
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Description

7-Bromo-4-(difluoromethoxy)-1H-indole is a chemical compound that belongs to the class of indole derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. In

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding Studies : The crystal structure and hydrogen bonding of similar indole derivatives have been investigated, providing insights into the molecular interactions and structural details of these compounds (Mphahlele, 2018).

  • Synthesis of Indole Building Blocks : Studies have reported expedient routes for synthesizing various brominated indole derivatives, highlighting their value as substrates for further chemical modifications (Huleatt et al., 2008).

  • Structural Analysis and Applications in Diverse Fields : Indole derivatives are gaining interest for their applications in different fields. Investigations have been conducted into their molecular structures, spectroscopic properties, and potential for use in high-tech applications (Tariq et al., 2020).

  • Copper-Catalyzed Synthesis : Research into the copper-catalyzed coupling and cyclization of indole derivatives has been conducted, showcasing a method for producing complex molecular structures (Lee et al., 2018).

  • Palladium-Catalysed Intramolecular Cyclisation : Studies have explored the palladium-catalysed cyclisation of bromo-indoles, contributing to the development of new synthetic methods for indole derivatives (Black et al., 1992).

  • Selective Lithiation and Substitution Studies : Research into the selective lithiation of dibromoindoles and the role of indole nitrogen in controlling selectivity has been conducted, providing insights into synthetic pathways (Li & Martins, 2003).

  • Bioactive Indole Derivatives : Studies have identified new bioactive indole derivatives, analyzing their molecular structure and potential applications in various fields (Huang et al., 2004).

  • Preparation of Indole Diones : Research has been conducted on the preparation of indole-2,3-diones from indoles, which are important for various synthetic applications (Parrick et al., 1989).

  • Fluorescence Quenching in Indoles : Investigations into the solvent-dependent photophysical properties of indoles have been carried out, providing insights into their potential applications in fluorescence and optical studies (Wiosna et al., 2004).

  • Synthetic Routes to Indoles : Research has focused on the development of synthetic routes to access various substituted indoles, demonstrating the versatility and utility of these compounds in chemical synthesis (Schlosser et al., 2006).

properties

IUPAC Name

7-bromo-4-(difluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-6-1-2-7(14-9(11)12)5-3-4-13-8(5)6/h1-4,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMASPNWTQBBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1OC(F)F)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280678
Record name 1H-Indole, 7-bromo-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-(difluoromethoxy)-1H-indole

CAS RN

1707602-49-0
Record name 1H-Indole, 7-bromo-4-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 7-bromo-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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